Methyl 2-(bromomethyl)isonicotinate hydrobromide CAS number and identifiers
Advanced Scaffolds for Medicinal Chemistry & Drug Discovery Chemical Identity & Physiochemical Profile Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine building block. It is primaril...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Scaffolds for Medicinal Chemistry & Drug Discovery
Chemical Identity & Physiochemical Profile
Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine building block. It is primarily used in the synthesis of complex heterocyclic therapeutics, serving as a "linchpin" scaffold that allows for orthogonal functionalization at the 2-position (via nucleophilic substitution) and the 4-position (via ester transformation).[1]
Note on Nomenclature & CAS:
Commercially, this compound is often indexed under its free base CAS number, though the hydrobromide salt is the preferred form for storage and stability. The free base is prone to rapid degradation (see Section 3).[1]
White to off-white crystalline solid (Salt); Yellow oil (Free Base)
Solubility
Soluble in DMSO, MeOH; Decomposes in water/neutral buffers
SMILES (Salt)
COC(=O)C1=CC(=NC=C1)CBr.Br
Synthetic Utility & Mechanism
This molecule is unique due to its dual-electrophilic nature . The pyridine ring activates the benzylic bromide toward SN2 attack, while the electron-withdrawing ester at the 4-position modulates the ring's electron density, making the system highly responsive to nucleophiles but also prone to instability if not protonated.
Core Reactivity Map
Benzylic Bromide (C2): Highly reactive toward amines, thiols, and alkoxides. Used to install "linker" chains or heterocycles.
Methyl Ester (C4): Serves as a latent handle for amides (via aminolysis), acids (hydrolysis), or alcohols (reduction).[1]
Pyridine Nitrogen: A basic site that must be masked (protonated) during storage to prevent self-destruction.
Figure 1: Divergent synthetic pathways accessible via the scaffold.
Stability & The "Self-Destruct" Mechanism
Critical Insight: Researchers often experience low yields or "black tar" formation when handling the free base. This is due to intermolecular self-quaternization .
In the free base form, the pyridine nitrogen of Molecule A acts as a nucleophile, attacking the electrophilic bromomethyl group of Molecule B. This creates an insoluble pyridinium polymer.
The Solution: Converting the molecule to the Hydrobromide (HBr) salt protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the compound for long-term storage.
Figure 2: The mechanism of degradation and stabilization via salt formation.[1]
Experimental Protocol: Synthesis & Isolation
Objective: Synthesize Methyl 2-(bromomethyl)isonicotinate HBr from Methyl 2-methylisonicotinate.
Reflux (approx. 80-90°C) under Argon/Nitrogen for 4–6 hours.
Monitoring: Monitor via LCMS. Disappearance of starting material (m/z ~152) and appearance of product (m/z ~230/232).[1]
Filtration:
Cool to 0°C. Succinimide byproduct will precipitate.
Filter off succinimide. The filtrate contains the Free Base product.
Salt Formation (Critical Step):
Do not concentrate the free base to dryness if possible, as polymerization risk increases.
To the filtrate, add HBr (1.0–1.2 equiv, 33% in AcOH) dropwise at 0°C with vigorous stirring.
The hydrobromide salt will precipitate as a white/off-white solid.
Isolation:
Filter the solid precipitate.
Wash with cold diethyl ether to remove residual bromine/succinimide traces.
Dry under vacuum over P₂O₅.
Safety & Handling
Lachrymator: Like all benzylic halides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.
Corrosive: The HBr salt is acidic and corrosive to skin and mucous membranes.
Storage: Store at -20°C in a tightly sealed container under inert gas (Argon). Moisture will hydrolyze the ester and the bromide.
References
PubChem. (n.d.).[4] Methyl 2-(bromomethyl)pyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
National Institutes of Health (NIH). (2025).[1] Methyl 2-methylisonicotinate (CAS 16830-24-3).[4] PubChem Compound Summary. Retrieved February 27, 2026, from [Link]
Comprehensive Technical Guide: Physical Properties and Handling Protocols of Methyl 2-(bromomethyl)isonicotinate hydrobromide
Executive Summary In modern medicinal chemistry and drug development, functionalized pyridine derivatives serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(bromomethyl)isonicotinate hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, functionalized pyridine derivatives serve as critical building blocks for synthesizing complex pharmacophores. Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional reagent featuring an electrophilic bromomethyl group and an ester-protected carboxylate.
As a Senior Application Scientist, I frequently observe downstream synthetic failures stemming from the mishandling of benzylic halides. This whitepaper provides an in-depth analysis of the physical properties, thermodynamic stability, and solvation mechanics of this compound. By understanding the causality behind its physical behavior, researchers can implement the self-validating protocols detailed below to ensure absolute structural integrity during experimental workflows.
Molecular Architecture & Fundamental Physical Properties
The physical behavior of Methyl 2-(bromomethyl)isonicotinate hydrobromide is dictated by its ionic nature. According to authoritative chemical databases [[1]], the compound has a molecular weight of 310.97 g/mol .
The Causality of the Salt Form:
Novice researchers often ask why this compound is supplied as a hydrobromide (HBr) salt rather than a free base. The free base of any 2-(bromomethyl)pyridine is thermodynamically unstable. The lone pair of electrons on the pyridine nitrogen of one molecule can act as a nucleophile, attacking the highly reactive bromomethyl group of an adjacent molecule. This leads to rapid, irreversible auto-alkylation (polymerization). By protonating the pyridine nitrogen with hydrobromic acid, the nitrogen's nucleophilicity is neutralized, locking the molecule into a stable, crystalline monomeric state.
Table 1: Quantitative Physical & Chemical Properties
Property
Value
Chemical Name
Methyl 2-(bromomethyl)isonicotinate hydrobromide
CAS Registry Number
1956366-21-4
Molecular Formula
C₈H₈BrNO₂ · HBr (C₈H₉Br₂NO₂)
Molecular Weight
310.97 g/mol
Salt Form
Hydrobromide (HBr)
Physical State
Solid (Crystalline Powder)
Thermodynamic Stability & Reactivity Profile
While the HBr salt prevents auto-alkylation, the bromomethyl moiety remains highly susceptible to solvolysis. When exposed to ambient moisture or protic solvents, the compound undergoes a nucleophilic substitution reaction. The highly polarized carbon-bromine bond breaks, forming a transient carbocation (or transition state, depending on the exact mechanism), which is rapidly trapped by water to yield the corresponding hydroxymethyl derivative and free hydrobromic acid.
This degradation not only destroys the reactive electrophilic center needed for downstream cross-coupling or alkylation reactions but also lowers the pH of the solution, which can subsequently catalyze the unwanted hydrolysis of the methyl ester at the 4-position.
Figure 1: Nucleophilic substitution (hydrolysis) pathway of the bromomethyl moiety in aqueous media.
Solubility Matrix & Solvent Compatibility
The solubility profile of this compound is heavily influenced by its hydrobromide salt form. Because it is an ionic solid, it requires solvents with a high dielectric constant to overcome the lattice energy. However, as established in the reactivity profile, the solvent must be strictly aprotic to prevent solvolysis.
Ideal. High dielectric constant dissolves the salt; aprotic nature prevents degradation.
DMF (Anhydrous)
High (>50 mg/mL)
Excellent. Standard for organic synthesis and amine-coupling reactions.
Methanol / Ethanol
Soluble (Reactive)
Not Recommended. Protic solvents cause rapid solvolysis of the benzylic bromide.
Water / Buffers
Soluble (Degrades)
Not Recommended. Causes rapid hydrolysis. Use immediately if required for assays.
Dichloromethane
Low to Moderate
Poor. Low polarity cannot efficiently disrupt the ionic lattice of the HBr salt.
Experimental Protocols: Handling and Solvation
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the preparation of pure, degradation-free stock solutions.
Step-by-Step Methodology: Preparation of Anhydrous Stock Solutions
Thermal Equilibration: Bring the sealed vial of Methyl 2-(bromomethyl)isonicotinate hydrobromide to room temperature inside a desiccator before opening.
Causality: The HBr salt is highly hygroscopic. Opening a cold vial exposes it to atmospheric condensation, initiating premature hydrolysis.
Inert Weighing: Weigh the desired amount of the compound using an analytical balance within a nitrogen or argon-purged glove bag.
Solvent Addition: Add anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to achieve your target concentration (e.g., 100 mM).
Causality: Polar aprotic solvents disrupt the ionic lattice without acting as nucleophiles against the bromomethyl group.
Controlled Dissolution: Gently vortex the mixture. If sonication is required, maintain the water bath temperature strictly below 30°C.
Causality: Elevated temperatures accelerate thermal degradation and potential ester cleavage.
The Self-Validating Step (Critical): Before utilizing the stock in critical downstream assays, run a rapid LC-MS or ¹H-NMR aliquot check.
Causality: This confirms the structural integrity of the bromomethyl moiety (verifying the expected mass or the presence of benzylic protons around 4.5 ppm) and ensures no hydrolysis to the hydroxymethyl derivative occurred during handling.
Cryogenic Storage: Aliquot the validated solution into single-use amber vials, purge the headspace with argon, and store at -20°C.
Figure 2: Self-validating protocol for the preparation and storage of anhydrous stock solutions.
Methyl 2-(bromomethyl)isonicotinate Hydrobromide: A Strategic Bifunctional Scaffold for Fused Pyridine Synthesis
This is an in-depth technical guide on Methyl 2-(bromomethyl)isonicotinate hydrobromide , a specialized pyridine building block used in the synthesis of fused heterocyclic systems for drug discovery. Executive Summary Me...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on Methyl 2-(bromomethyl)isonicotinate hydrobromide , a specialized pyridine building block used in the synthesis of fused heterocyclic systems for drug discovery.
Executive Summary
Methyl 2-(bromomethyl)isonicotinate hydrobromide is a high-value bifunctional pyridine intermediate. Its structural uniqueness lies in the ortho-positioning of a highly reactive electrophile (bromomethyl group) relative to a pyridine nitrogen and a para-positioned ester. This "push-pull" electronic arrangement makes it an indispensable scaffold for synthesizing pyrrolo[3,4-c]pyridines and furo[3,4-c]pyridines —privileged bicyclic structures in kinase inhibitor and GPCR ligand discovery.
Unlike simple alkyl halides, this compound requires specific handling due to its lachrymatory nature and tendency toward self-quaternization. This guide provides a comprehensive analysis of its chemical behavior, synthetic utility, and validated protocols for its application in medicinal chemistry.
Chemical Profile & Specifications
The hydrobromide salt form is preferred over the free base for storage stability. The free base is prone to intermolecular nucleophilic attack (pyridine nitrogen attacking the bromomethyl group), leading to polymerization.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM
Stability
Hygroscopic; Store under inert atmosphere at 2–8°C
Hazards
Corrosive (Skin/Eye), Lachrymator
Critical Note on Isomers: Do not confuse this compound with Methyl 3-(bromomethyl)isonicotinate (CAS 2368871-68-3) or Methyl 2-(bromomethyl)nicotinate (CAS 116986-08-4). The position of the bromomethyl group relative to the ester dictates the type of fused ring formed (e.g., [3,4-c] vs [3,2-c] fusion).
Synthetic Utility & Reaction Landscape
The utility of Methyl 2-(bromomethyl)isonicotinate stems from its dual electrophilic centers:
Soft Electrophile: The benzylic-like C-Br bond (Position 2).
Hard Electrophile: The methyl ester carbonyl (Position 4).
This duality allows for cascade reactions —typically an initial alkylation followed by an intramolecular cyclization.
Divergent Synthesis Pathways
The following diagram illustrates the primary synthetic pathways accessible from this building block.
Key Transformation: Synthesis of Pyrrolo[3,4-c]pyridin-1-ones
This is the most common application. The reaction with primary amines yields pyrrolo[3,4-c]pyridin-1-ones, which are bioisosteres of isoindolinones (found in drugs like Pazopanib or Lenalidomide analogs).
Mechanism:
Base Neutralization: The HBr is neutralized (e.g., by TEA or DIPEA).
SN2 Displacement: The amine attacks the bromomethyl group.
Cyclization: The resulting secondary amine attacks the ester carbonyl, releasing methanol and forming the lactam ring.
Experimental Protocols
Handling & Stability Precautions[3][4][5][6]
Lachrymator Warning: This compound releases fumes that cause severe eye irritation.[3] Always handle in a functioning fume hood.
Moisture Sensitivity: The ester is susceptible to hydrolysis, and the bromide can degrade. Store in a desiccator.
Weighing: Weigh quickly or use a glovebox if high precision is required for small-scale library synthesis.
Protocol: Synthesis of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
This protocol demonstrates the standard cyclization workflow.
Reagents:
Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq)
Benzylamine (1.1 eq)
Triethylamine (TEA) (2.5 eq)
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 2-(bromomethyl)isonicotinate HBr (311 mg, 1.0 mmol) in anhydrous Methanol (10 mL).
Neutralization: Cool the mixture to 0°C. Dropwise add Triethylamine (350 µL, 2.5 mmol). The suspension should clear as the free base is liberated.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Monitoring: Check via TLC (5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a more polar spot (Lactam) should appear.
Note: If the cyclization is slow (intermediate amine persists), heat to 50°C for 2 hours.
Workup: Concentrate the solvent under reduced pressure.
Purification: Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
Isolation: Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the title compound as a white solid.
Medicinal Chemistry Applications
Kinase Inhibition (CSF1R & VEGFR)
The pyrrolo[3,4-c]pyridine scaffold serves as a hinge-binding motif in kinase inhibitors. The nitrogen in the pyridine ring can accept a hydrogen bond from the kinase hinge region (e.g., Cys residue), while the lactam moiety orients substituents into the solvent-exposed or back-pocket regions.
Epigenetic Modulators
Analogs derived from this building block have been explored in the design of Bromodomain (BET) inhibitors . The rigid bicyclic system mimics the acetyl-lysine mimetic pharmacophore required for BRD4 binding.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and high ligand efficiency potential, this scaffold is often used in fragment libraries. It provides a defined vector for growing molecules in three dimensions (via the lactam nitrogen and the pyridine ring).
[7]
References
PubChem Compound Summary. Methyl 2-(bromomethyl)pyridine-4-carboxylate (CAS 914639-05-7). National Center for Biotechnology Information. Link
ChemicalBook. Methyl 2-(bromomethyl)isonicotinate Properties and Suppliers.Link
CymitQuimica. Methyl 2-(bromomethyl)pyridine-4-carboxylate Data Sheet.Link
BenchChem. Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives (Analogous Chemistry).Link
Fisher Scientific. Safety Data Sheet: Methyl 2-(bromomethyl)acrylate (Structural Analog Safety Data).Link
Literature Review & Technical Guide: Derivatization Strategies for Methyl 2-(bromomethyl)isonicotinate Hydrobromide in Medicinal Chemistry
Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring an electrophilic bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1956366-21-4) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring an electrophilic bromomethyl group at the C2 position and a hydrolyzable methyl ester at the C4 position, this pyridine derivative serves as a critical intermediate for synthesizing complex heterocycles, kinase inhibitors, and immuno-oncology modulators[2]. This whitepaper synthesizes current literature, structural causality, and field-proven methodologies to provide a comprehensive guide for researchers scaling up derivatization workflows.
Structural Causality & Chemical Stability
A fundamental challenge in pyridine chemistry is the inherent instability of free base 2-(bromomethyl)pyridines. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic bromomethyl carbon of another, leading to rapid self-alkylation and polymerization.
Expert Insight: Utilizing the hydrobromide salt (CAS: 1956366-21-4) rather than the free base (CAS: 914639-05-7) is a deliberate, stabilizing choice in medicinal chemistry[1],[2]. The hydrobromide salt protonates the pyridine nitrogen, rendering it non-nucleophilic and stabilizing the monomeric structure for prolonged storage. Consequently, experimental protocols must account for an initial neutralization step (liberating the free base in situ) before any nucleophilic substitution can occur.
Mechanistic Pathways in Drug Discovery
Methyl 2-(bromomethyl)isonicotinate hydrobromide is primarily deployed in two therapeutic areas:
Kinase Inhibitors: The C2-bromomethyl group is highly reactive toward primary and secondary amines, allowing for the rapid assembly of 2-(aminomethyl)pyridine scaffolds. These motifs frequently act as hinge-binding elements in ATP-competitive kinase inhibitors[2].
Immuno-Oncology (PD-1/PD-L1 Modulators): Saponification of the C4-methyl ester yields isonicotinic acid derivatives, which are subsequently coupled with complex amines. Patent literature highlights the use of such pyridine-4-carboxamide derivatives in the synthesis of heterocycle-fused pyrimidines targeting the PD-1/PD-L1 axis for the treatment of melanoma and non-small cell lung cancer[3].
Caption: Logical workflow mapping the derivatization of the HBr salt to specific therapeutic applications.
Solubilization: Suspend Methyl 2-(bromomethyl)isonicotinate hydrobromide (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.
Neutralization (Causality Step): Add anhydrous K₂CO₃ (2.5 eq). Why 2.5 eq? One equivalent neutralizes the HBr salt to generate the reactive free base; the remaining 1.5 equivalents act as an acid scavenger for the HBr generated during the SN2 reaction.
Nucleophilic Attack: Add the desired secondary amine (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature (rt) and stir for 4–6 hours.
Self-Validation (LC-MS): Sample an aliquot. The reaction is complete when the M+ peak of the free base (m/z 230/232, exhibiting the characteristic 1:1 bromine isotope pattern) disappears, replaced by the target product mass[2],[4].
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Saponification and Amidation at the C4-Ester
Objective: Convert the C4-methyl ester to an isonicotinamide.
Hydrolysis: Dissolve the C2-substituted intermediate in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 eq). Stir at rt for 2 hours. Causality: LiOH provides mild saponification, preventing cleavage of sensitive functional groups or epimerization that might occur with harsher bases like NaOH.
Self-Validation (TLC): Check the reaction using 100% EtOAc. The starting ester will migrate (Rf ~0.5), while the resulting carboxylic acid will remain firmly at the baseline (Rf = 0.0).
Acidification: Carefully adjust the pH to 4–5 using 1M HCl to precipitate the isonicotinic acid derivative. Filter and dry under vacuum.
Amidation: React the isolated acid with an amine using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at rt for 12 hours[3].
Caption: Step-by-step experimental workflow for C2-nucleophilic substitution with integrated LC-MS validation.
Quantitative Data & Reaction Metrics
The table below summarizes typical reaction conditions and yields for derivatizing Methyl 2-(bromomethyl)isonicotinate hydrobromide across various applications based on standard medicinal chemistry literature[2],[4],[3].
Derivative Class
Reagents
Reaction Conditions
Average Yield (%)
Primary Application
2-(Aminomethyl)pyridines
Primary/Secondary Amines, K₂CO₃
DMF, rt, 4-12 h
75-85%
Kinase Inhibitor Scaffolds
2-(Thiomethyl)pyridines
Thiols, DIPEA
DCM, 0°C to rt, 2 h
80-92%
Antimicrobial Agents
Isonicotinamides
1. LiOH, H₂O/THF2. Amine, HATU, DIPEA
1. rt, 2 h2. DMF, rt, 12 h
65-80%
PD-1/PD-L1 Modulators
Cross-Coupling Precursors
Boronic acids, Pd(dppf)Cl₂, Na₂CO₃
Dioxane/H₂O, 90°C, 12 h
50-70%
Complex Heterocycles
Conclusion & Future Perspectives
Methyl 2-(bromomethyl)isonicotinate hydrobromide remains a cornerstone reagent in medicinal chemistry. Its dual reactivity allows for orthogonal functionalization, enabling the rapid generation of diverse chemical libraries. By understanding the structural causality—specifically the necessity of the hydrobromide salt to prevent self-alkylation—and employing self-validating analytical checks, researchers can optimize yields and seamlessly integrate this building block into advanced drug discovery pipelines.
References
Google Patents.WO2020083089A1 - 五元或六元杂环并嘧啶类化合物及其用途 (5- or 6-membered heterocycle-fused pyrimidine compounds and uses thereof).
Application Note: Nucleophilic Substitution of Methyl 2-(bromomethyl)isonicotinate Hydrobromide
[1] Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4 [Free Base Analog]) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor a...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4 [Free Base Analog]) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor antagonists (e.g., P2X7).[1] Its core utility lies in the 2-bromomethyl motif, a "picolyl halide" that exhibits exceptional electrophilicity—significantly higher than corresponding benzyl halides.[1]
However, this enhanced reactivity comes with a critical stability trade-off.[1] The free base is prone to rapid intermolecular self-quaternization (polymerization), turning reactions into intractable black tars if mishandled. This guide provides a validated framework for manipulating this HBr salt, ensuring high-yield C-N and C-S bond formations while suppressing decomposition pathways.[1]
Chemical Profile & Stability Logic
The "Picolyl" Effect
The reactivity of this molecule is governed by the electron-deficient pyridine ring. The nitrogen atom at the 1-position exerts a strong inductive ($ -I
-M \delta+ $).
Feature
Property
Implication for Protocol
Form
Hydrobromide Salt (.HBr)
Stable. The protonated pyridine nitrogen prevents self-reaction.[1]
Free Base
Neutral Pyridine
Unstable. The basic nitrogen of one molecule attacks the electrophilic of another (), leading to polymerization.
Leaving Group
Bromide ()
Good leaving group; enhanced by the adjacent electron-poor ring.[1]
Ester
Methyl Isonicotinate
Susceptible to hydrolysis under strong aqueous basic conditions (avoid NaOH/Heat).
Storage & Handling
Storage: Store strictly as the HBr salt at -20°C under argon. Hygroscopic.
Safety: Potent lachrymator and vesicant. Handle only in a fume hood.
Critical Rule: Never isolate and store the free base. Generate it in situ or use it immediately in solution.
Strategic Workflow (Decision Tree)
The following diagram illustrates the critical decision pathways for selecting the correct base and solvent system based on the nucleophile type.
Figure 1: Strategic decision tree for nucleophilic substitution, prioritizing in-situ neutralization to prevent polymerization.
Detailed Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines for library generation.
Rationale: The HBr salt represents 1 equivalent of acid. The substitution generates a second equivalent of HBr. Therefore, a minimum of 2.2 equivalents of base is required. We recommend 3.0 equivalents to ensure rapid kinetics and complete neutralization.
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 eq) and DIPEA (3.0 eq) in anhydrous MeCN. Cool to
.
Addition: Add Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) solid in one portion to the stirring amine solution.
Note: Adding the solid to the base prevents the formation of transient high concentrations of the unstable free base.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Amine + 149.1 - H).[1]
Workup:
Concentrate MeCN under reduced pressure.
Redissolve residue in EtOAc. Wash with saturated
(removes salts) and Brine.
Dry over
, filter, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The ester is stable on silica.
Protocol B: C-S Bond Formation (Thioetherification)
Target: Synthesis of thioethers or biological probes.
Rationale: Thiols are more acidic than amines and require inorganic bases for deprotonation. Cesium Carbonate ($ \text{Cs}_2\text{CO}_3 $) is preferred due to the "Cesium Effect" (higher solubility in organic solvents), which promotes cleaner
(2.5 eq) in DMF at . Add the Thiol (1.05 eq) and stir for 15 minutes to generate the thiolate.
Addition: Dissolve Methyl 2-(bromomethyl)isonicotinate HBr in a minimal amount of DMF and add dropwise to the thiolate suspension at
.
Caution: Exothermic.
Reaction: Stir at
for 1 hour, then warm to RT for 1 hour.
Workup: Dilute with water (5x volume) and extract with EtOAc.
Note: DMF requires thorough water washing (3x) to remove.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Black Tar / Low Yield
Polymerization. The free base concentration was too high, or the reaction was heated.[1]
1. Keep reaction at during addition.2. Ensure the nucleophile is present before adding the bromide.3. Dilute reaction to .
No Reaction (SM remains)
Protonation. The HBr salt protonated the nucleophile (amine), rendering it non-nucleophilic.
1. Increase base (DIPEA) to >3.0 eq.2. Ensure the base is added before the bromide salt.
Ester Hydrolysis (Acid)
Hydrolysis. Aqueous workup was too basic or reaction contained water.
1. Use anhydrous solvents.2. Use milder bases ( instead of NaOH) during workup.
Lachrymatory Effect
Volatilization.
1. Quench all glassware and waste with dilute ammonia or sodium thiosulfate before removing from the hood.
References
PubChem Compound Summary. Methyl 2-(bromomethyl)nicotinate (Isomer Analog). National Center for Biotechnology Information.Link
BenchChem Technical Guide. Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. BenchChem Application Notes.Link
Sato, Y., et al. "Synthesis and evaluation of novel pyridine derivatives as P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2010. (Demonstrates picolyl halide utility in drug design).
Fisher Scientific Safety Data Sheet. 2-(Bromomethyl)pyridine hydrobromide. Link
Google Patents. WO2010051373 - Synthesis of P2X7 Antagonists. (Specific examples of substituting picolyl bromides with amines). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective N-Alkylation Protocols using Methyl 2-(bromomethyl)isonicotinate Hydrobromide
Executive Summary
Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 1138446-07-5) is a high-value bifunctional building block extensively used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Its structural utility lies in the differential reactivity between the highly electrophilic bromomethyl group (C2 position) and the methyl ester (C4 position).
This guide provides optimized protocols for N-alkylation (nucleophilic substitution) while suppressing competing ester hydrolysis or aminolysis. The presence of the hydrobromide (HBr) salt necessitates specific stoichiometric adjustments often overlooked in standard literature, leading to incomplete conversion or yield loss.
Chemical Context & Mechanistic Insight
Substrate Analysis
Electrophile: The bromomethyl group is activated by the electron-deficient pyridine ring, making it significantly more reactive toward nucleophiles (
) than a standard benzyl bromide.
Protecting Group/Salt: The molecule is supplied as an HBr salt. This protonates the pyridine nitrogen, temporarily deactivating the ring against self-polymerization but rendering the solid acidic. Critical: The reaction mixture becomes acidic upon dissolution, requiring immediate neutralization.
Competing Pathway: The C4-methyl ester is susceptible to nucleophilic acyl substitution (aminolysis) to form amides, particularly with primary amines at elevated temperatures.
Reaction Pathways
The goal is Kinetic Control: Favoring Path A (
Alkylation) over Path B (Acyl Substitution).
Figure 1: Competing reaction pathways. Path A is the desired kinetic product. Path B and C are thermodynamic pitfalls.
Critical Reaction Parameters
Parameter
Recommendation
Rationale
Stoichiometry (Base)
2.5 – 3.0 Equivalents
1.0 eq neutralizes the starting HBr salt; 1.0 eq neutralizes the HBr byproduct; 0.5 eq ensures basicity to drive kinetics.
Solvent System
DMF or MeCN (Method A)DCM (Method B)
Polar aprotic solvents (DMF, Acetonitrile) accelerate reactions. DCM is used for solubility of lipophilic amines.
Temperature
0°C start RT
Low initial temperature prevents exotherms and suppresses ester aminolysis.
Concentration
0.1 M – 0.2 M
High concentration risks dimerization; too low slows the rate.
Water Content
Anhydrous (<0.1%)
Essential to prevent ester hydrolysis (saponification) driven by the base.
Optimized Protocols
Method A: Inorganic Base (Standard for Cyclic/Secondary Amines)
Best for: Piperazines, Morpholines, and polar amines used in PARP inhibitor synthesis.
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
).
Solvation: Add the amine (1.1 eq) and Base (3.0 eq) to the solvent. Stir at Room Temperature (RT) for 10 minutes.
Addition: Cool the mixture to 0°C . Add Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) portion-wise over 5–10 minutes.
Note: Adding the bromide to the amine/base mixture ensures the base immediately neutralizes the HBr salt, preventing local acidity spikes.
Reaction: Allow to warm to RT naturally. Stir for 2–4 hours.
Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). Look for disappearance of the bromide (
) and appearance of the amine product (usually lower ).
Workup:
Dilute with EtOAc.
Wash with Water (
) and Brine () to remove DMF/MeCN and inorganic salts.
Dry over
, filter, and concentrate.
Method B: Organic Base (For Lipophilic/Sensitive Amines)
Best for: Primary amines or substrates soluble only in chlorinated solvents.
Materials:
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 eq).
Solvent: Dichloromethane (DCM) (Anhydrous).
Procedure:
Dissolve Methyl 2-(bromomethyl)isonicotinate HBr (1.0 eq) in DCM.
Neutralization: Cool to 0°C . Add DIPEA (3.0 eq) slowly. The solution may turn slightly yellow (liberation of free base).
Coupling: Add the Amine (1.0 – 1.1 eq) dropwise.
Reaction: Stir at 0°C for 1 hour , then warm to RT for 2–12 hours.
Quench: Add Saturated
solution.
Purification: Flash column chromatography (DCM/MeOH gradients) is usually required as organic bases can be harder to remove than inorganic salts.
Workflow Visualization
Figure 2: Standard Operating Procedure Workflow.
Troubleshooting & Self-Validation
Observation
Root Cause
Corrective Action
Low Yield (<40%)
Incomplete neutralization of HBr salt.
Ensure 3.0 eq of base is used. The first equivalent is consumed immediately by the starting material.
Amide Byproduct
Reaction temperature too high or reaction time too long.
Keep reaction at 0°C RT . Do not heat >40°C. Stop reaction immediately upon consumption of starting material.
Carboxylic Acid
Water ingress (Hydrolysis).
Use anhydrous solvents. Ensure base () is dry.
Over-Alkylation
Primary amine used with excess bromide.
Reverse Addition: Add the bromide solution slowly to an excess of the amine (1.5 eq) if over-alkylation is observed.
References
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from
National Institutes of Health (NIH). (2025). Methyl 2-(bromomethyl)isonicotinate hydrobromide - PubChem Compound Summary. Retrieved from
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591.
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-(bromomethyl)isonicotinate. Retrieved from
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors. Molecules, 24(10).[1] Retrieved from
Application Note: Solvent Selection Strategies for Methyl 2-(bromomethyl)isonicotinate Hydrobromide
Executive Summary Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4, generic ref) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and PARP inhibitors. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS: 116986-08-4, generic ref) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and PARP inhibitors. Its dual functionality—a highly electrophilic bromomethyl group and a reactive methyl ester—presents a specific solvation paradox:
The Solubility Challenge: As a hydrobromide salt, the compound requires high-polarity solvents (DMSO, DMF, Methanol) for dissolution, which are often difficult to remove or chemically incompatible with sensitive nucleophiles.
The Stability Challenge: The activated alkyl bromide is prone to solvolysis (hydrolysis/alcoholysis) in protic media, while the ester group is susceptible to transesterification or saponification if handled improperly.
This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a mechanistic approach that balances lattice energy disruption with chemoselectivity.
Chemical Profile & Reactivity Hotspots
Understanding the electronic environment is prerequisite to solvent selection.
Feature
Electronic Effect
Implications for Solvent Selection
Pyridine Nitrogen (Protonated)
Strong Electron Withdrawing Group (EWG). Inductively destabilizes the C-Br bond.
Increases electrophilicity of significantly compared to benzyl bromide. Requires base neutralization for non-polar solubility.
Bromomethyl Group ()
Primary Alkyl Halide.
Exclusive reactivity. Sterically unhindered, allowing fast kinetics but high susceptibility to dimerization if concentration is too high.
Methyl Ester ()
Electrophilic Carbonyl.
CRITICAL: Avoid nucleophilic solvents (EtOH, iPrOH) with strong bases to prevent transesterification. Avoid water/hydroxide to prevent hydrolysis.
Solvent Selection Matrix
The following matrix categorizes solvents based on their interaction with the HBr salt lattice and their impact on reaction kinetics.
Tier 1: The "Gold Standard" (Polar Aprotic)
Recommended for most
substitutions (Amines, Thiols, Phenols).
Solvents:Acetonitrile (MeCN) , DMF , NMP .
Mechanism: These solvents possess high dielectric constants (
), capable of solvating the cationic pyridinium core.
DMF/NMP: Excellent solubility for the salt form. Best for reactions with inorganic bases (
, ). Drawback: Difficult aqueous workup; DMF can decompose to dimethylamine at high T, reacting with the substrate.
Acetonitrile: Moderate solubility for the salt (often forms a slurry that clears upon reaction). Benefit: Easy removal (bp 82°C) and distinct phase separation in aqueous workup.
Mechanism: The HBr salt is insoluble. An organic base (DIPEA or TEA) is added to deprotonate the pyridine nitrogen in situ. The resulting neutral free base dissolves instantly in the organic layer and reacts.
Application Note: Preparation and Diversification of Pyridine-Based Scaffolds Using Bromomethyl Isonicotinate
Executive Summary Bromomethyl isonicotinates—including regioisomers such as methyl 2-(bromomethyl)isonicotinate and methyl 3-(bromomethyl)isonicotinate—are highly versatile bifunctional building blocks in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromomethyl isonicotinates—including regioisomers such as methyl 2-(bromomethyl)isonicotinate and methyl 3-(bromomethyl)isonicotinate—are highly versatile bifunctional building blocks in medicinal chemistry and bioconjugation. Featuring a highly electrophilic benzylic-type bromide and a versatile ester moiety anchored to a robust pyridine core, these scaffolds enable divergent synthetic pathways. This application note provides field-proven methodologies for utilizing bromomethyl isonicotinate to synthesize complex pharmacological agents, including antisickling compounds, NAMPT inhibitors, and functional linkers for Antibody-Drug Conjugates (ADCs).
Mechanistic Rationale and Causality
The architectural value of bromomethyl isonicotinate lies in its orthogonal reactivity, which allows sequential or tandem modifications without the need for complex protecting group strategies:
Electrophilic Bromomethyl Group : The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the benzylic carbon. This facilitates rapid
displacement even with weakly nucleophilic substrates (such as complex phenols or sterically hindered amines) under mild basic conditions.
Isonicotinate Ester : The methyl or ethyl ester serves as a stable placeholder during initial nucleophilic substitutions. Post-alkylation, it can be readily saponified to a carboxylic acid to serve as a bioconjugation handle, or directly subjected to amidation to optimize the target molecule's hydrogen-bonding network.
Synthetic Workflow and Divergent Pathways
Divergent synthetic pathways of bromomethyl isonicotinate toward therapeutic scaffolds.
Experimental Protocols
Protocol A: Williamson Ether Synthesis for Antisickling Agents
Context: This protocol generates aromatic aldehydes bearing pyridinylmethoxy-methyl esters, which act as allosteric modifiers of hemoglobin to prevent red blood cell sickling1[1].
Causality: Potassium carbonate (
) is utilized to deprotonate the phenolic hydroxyl group. The reaction is conducted in a polar aprotic solvent (DMF) because it leaves the resulting phenoxide anion relatively unsolvated, drastically accelerating the attack on the bromomethyl group.
Step-by-Step Methodology:
Preparation: Dissolve the phenolic aldehyde (e.g., 2-hydroxy-5-methoxybenzaldehyde, 1.0 equiv) in anhydrous DMF (5 mL/mmol) under an inert atmosphere.
Deprotonation: Add anhydrous
(2.0 equiv) to the solution.
Self-Validation Checkpoint: The mixture will typically exhibit a distinct color shift (often deepening to yellow/orange), confirming the generation of the active phenoxide nucleophile.
Alkylation: Add methyl 2-(bromomethyl)isonicotinate (1.1 equiv) dropwise at room temperature.
Reaction: Elevate the temperature to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc) until the complete consumption of the bromomethyl intermediate is observed.
Workup: Cool the mixture to room temperature, quench with distilled water, and extract three times with dichloromethane (
).
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Protocol B: Synthesis of 1-Oxopyrrolo[3,4-c]pyridines
Context: Preparation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffolds, which are critical isosteric cores for sulfonamide-based NAMPT inhibitors2[2].
Causality: This is a tandem reaction. The primary amine first displaces the bromide via
. The proximity of the newly formed secondary amine to the isonicotinate ester then drives a spontaneous intramolecular amidation, expelling the alcohol leaving group to form a stable lactam ring.
Step-by-Step Methodology:
Preparation: Dissolve ethyl 3-(bromomethyl)isonicotinate (1.0 equiv) in anhydrous THF (5 mL/mmol). Note: This must be done immediately after synthesizing the bromomethyl intermediate to prevent spontaneous dimerization or degradation[2].
Base Addition: Add
(2.0 equiv) to act as an acid scavenger for the generated hydrobromic acid.
Amine Introduction: Introduce the primary amine (0.8 equiv) dissolved in THF (3 mL/mmol) via a syringe. Using 0.8 equivalents of the amine ensures it is the limiting reagent, simplifying downstream purification.
Reaction: Stir the reaction mixture at room temperature for 48 hours.
Self-Validation Checkpoint: The formation of a white precipitate (
) in the THF solution indicates the successful progress of the initial displacement.
Workup & Purification: Filter the mixture to remove inorganic salts, concentrate the filtrate under reduced pressure, and purify the crude residue by flash chromatography (MeOH in
, gradient 0–10%) to isolate the cyclized product.
Protocol C: Saponification for ADC Linker Preparation
Context: Hydrolysis of methyl 2,6-bis(bromomethyl)isonicotinate to yield the corresponding acid, a critical intermediate for sulfatase-cleavable Antibody-Drug Conjugate (ADC) linkers3[3].
Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The
ion coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis. This allows the reaction to proceed at room temperature, preventing the unwanted hydrolysis of the sensitive primary alkyl bromides.
Step-by-Step Methodology:
Preparation: Dissolve methyl 2,6-bis(bromomethyl)isonicotinate (1.0 equiv) in a 1:1 mixture of THF and water.
Hydrolysis: Add LiOH (3.0 equiv) to the solution.
Reaction: Stir the reaction at room temperature overnight.
Self-Validation Checkpoint: The biphasic/cloudy mixture will transition to a more homogeneous solution as the hydrophobic ester is converted into the highly water-soluble lithium carboxylate salt. TLC will show the complete disappearance of the high-Rf ester spot and the appearance of a baseline spot.
Workup: Acidify the mixture carefully with 1M HCl to pH ~2 to protonate the carboxylate. Extract the aqueous layer twice with EtOAc.
Isolation: Dry the combined organic phases over
and remove the solvent in vacuo to yield 2,6-bis(bromomethyl)isonicotinic acid quantitatively[3].
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for the diverse scaffolds generated from bromomethyl isonicotinate precursors.
Target Scaffold
Application
Reagents & Catalyst
Solvent
Temp / Time
Typical Yield
Pyridinylmethoxy Ethers
Antisickling Agents
Phenol,
DMF
60 °C / 4-6 h
75–90%
1-Oxopyrrolo[3,4-c]pyridines
NAMPT Inhibitors
Primary Amine,
THF
RT / 48 h
45–78%
2,6-bis(bromomethyl)isonicotinic acid
ADC Linkers
LiOH (3.0 equiv)
THF /
RT / 12 h
Quantitative
1,4-Azaphosphinines
Phosphorus Heterocycles
Phosphonite, AgTFA (cat.)
DCM
RT / Overnight
36–54%
(Note: 1,4-Azaphosphinine data is derived from the cyclization of heteroarylmethyl phosphinates utilizing methyl 6-(bromomethyl)isonicotinate4[4]).
References
Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates
Source: ACS Publications
URL:[Link][4]
Advanced Bioconjugation Technologies for Site-selective Protein Modification Antibody Drug Conjugates
Source: DTU Inside (Technical University of Denmark)
URL:[Link][3]
Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents
Source: PubMed Central (NIH)
URL:[Link][1]
The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine
Source: ResearchGate
URL:[Link][2]
Application Note: Advanced Protocols for Handling Hygroscopic Hydrobromide Salts in Organic Synthesis
Abstract Hydrobromide (HBr) salts are frequently selected in drug development to optimize the solubility and bioavailability of basic Active Pharmaceutical Ingredients (APIs). However, the increased polarizability of the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Hydrobromide (HBr) salts are frequently selected in drug development to optimize the solubility and bioavailability of basic Active Pharmaceutical Ingredients (APIs). However, the increased polarizability of the bromide ion often results in salts with lower lattice energies and higher hygroscopicity compared to their hydrochloride counterparts. This application note provides a definitive guide for the synthesis, isolation, and handling of deliquescent HBr salts. It moves beyond standard techniques to offer "self-validating" protocols designed to prevent the common failure mode: the irreversible transformation of a crystalline salt into an intractable gum due to atmospheric moisture absorption.
Part 1: The Hygroscopic Challenge (Mechanistic Insight)
The Counter-Ion Effect
Why choose HBr if it is difficult to handle? The selection often comes down to the Lattice Energy vs. Hydration Energy balance.
Chloride (
): Smaller ionic radius, higher charge density, forms tighter, higher-energy crystal lattices. often less soluble.
Bromide (
): Larger ionic radius ( vs for ), more polarizable. This leads to a "softer" interaction with the protonated amine, resulting in lower lattice energy and improved solubility.
The Trade-off: The same thermodynamic drive that makes HBr salts soluble in water (bioavailability) makes them aggressively scavenge water vapor from the air. In extreme cases (deliquescence), the salt dissolves in its own sorbed water, destroying the solid form.
The Failure Mode: "Oiling Out"
When a hygroscopic HBr salt absorbs moisture during crystallization, it often fails to form a lattice, resulting in a "gum" or "oil." This is not an impurity issue; it is a thermodynamic state where the amorphous hydrate is energetically favored over the crystalline anhydrous form in the presence of water.
Part 2: Synthesis & Isolation Protocols
Protocol A: Anhydrous Salt Formation (The "Dry" Route)
Avoid using 48% Aqueous HBr if the salt is known to be hygroscopic. Introducing water at the start is the primary cause of oiling out.
Reagents:
Free base (dried azeotropically with toluene).
HBr Source: 33% HBr in Acetic Acid (HBr/AcOH) OR HBr gas (generated in situ).
Solvent: Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).
Step-by-Step Methodology:
Dissolution: Dissolve the free base in anhydrous
or MTBE under a nitrogen atmosphere (Schlenk line).
Acid Addition: Add HBr/AcOH dropwise at
.
Self-Validating Check: The precipitate should be a fine white powder. If it becomes sticky immediately, stop. Your solvent is too polar or wet.
Precipitation: Allow the salt to precipitate.
Filtration (Crucial Step): Do NOT use a standard Büchner funnel open to air.
Use a Schlenk frit (filter stick) or an enclosed pressure filter under positive nitrogen pressure.
Why? Drawing vacuum on a standard funnel pulls moist lab air through the cake, hydrating it instantly.
Washing: Wash with anhydrous
to remove excess acid.
Protocol B: The "Rescue" Technique for Oiled-Out Salts
If your HBr salt has turned into a gum, do not discard it. Use Trituration .
Sonication: Place the flask in a sonication bath. The mechanical energy disrupts the gum, inducing crystallization.
Scratching: Use a glass rod to scratch the side of the flask (providing nucleation sites).
Result: The gum should harden into a solid which can then be filtered under nitrogen.
Part 3: Drying and Post-Processing
The Trap of the Vacuum Oven:
Placing a wet HBr salt in a vacuum oven at
often melts it before it dries.
Correct Drying Protocol:
Desiccant: Use a vacuum desiccator with fresh Phosphorus Pentoxide (
) or KOH pellets.
Ramp: Apply high vacuum at room temperature for the first 4 hours to remove surface solvent.
Heat: Only apply heat (
) once the bulk solvent is removed.
Validation: Perform a Karl Fischer (KF) titration (coulometric) using an anhydrous methanol medium to confirm water content is
.
Part 4: Analytical Characterization (DVS)
Do not rely on standard melting points (which will be depressed by moisture). The Gold Standard for defining hygroscopicity is Dynamic Vapor Sorption (DVS) .[2]
Data Interpretation (Ph.[3] Eur. / USP <1241> Classification):
Non-hygroscopic:
weight gain at 90% RH.
Slightly hygroscopic:
weight gain.
Hygroscopic:
weight gain.
Very Hygroscopic (Deliquescent):
weight gain.
Table 1: Comparison of Common Salt Counter-Ions
Property
Hydrochloride (HCl)
Hydrobromide (HBr)
Mesylate ()
Counter-Ion Radius
Large/Complex
Lattice Energy
High
Moderate/Low
Low
Solubility (Water)
Moderate
High
Very High
Hygroscopicity Risk
Low/Moderate
High
High
Handling Precaution
Standard
Inert Atmosphere
Inert Atmosphere
Part 5: Visualizations
Workflow: Anhydrous Handling Loop
This diagram illustrates the closed-loop system required to maintain salt integrity.
Caption: Figure 1. Closed-loop workflow for synthesizing and isolating hygroscopic HBr salts, emphasizing the "Rescue Protocol" loop for oiled-out products.
Decision Tree: Salt Selection Strategy
When to persist with HBr and when to abandon it based on DVS data.
Caption: Figure 2. Decision logic for API salt selection based on DVS hygroscopicity data classification (USP <1241>).
References
United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.[4][5] Link
Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on counter-ion selection). Link
European Pharmacopoeia (Ph. Eur.). 5.[6]11. Characters Section in Monographs. (Defines hygroscopicity classifications). Link
Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Application Notes for Pharmaceutical Materials. (Methodology for hygroscopicity testing). Link
Organic Syntheses. General Procedures for Handling Hygroscopic Compounds. Org. Synth. (Standard techniques for Schlenk lines). Link
Solubility issues of Methyl 2-(bromomethyl)isonicotinate hydrobromide in organic solvents
Prepared by: The Applications & Synthesis Support Group Welcome to the technical support center for Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: The Applications & Synthesis Support Group
Welcome to the technical support center for Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, particularly concerning its solubility in organic solvents. As a pyridinium hydrobromide salt, this compound exhibits a distinct solubility profile that is critical to understand for its successful application in synthesis.
This document provides in-depth, experience-driven advice, troubleshooting protocols, and the fundamental chemical principles governing the behavior of this molecule.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of Methyl 2-(bromomethyl)isonicotinate hydrobromide.
Q1: I'm trying to run a reaction in a non-polar solvent like Toluene or Hexane, but the Methyl 2-(bromomethyl)isonicotinate hydrobromide won't dissolve. Why is this happening?
This is expected behavior due to a fundamental principle of solubility: "like dissolves like."[1] Methyl 2-(bromomethyl)isonicotinate hydrobromide is an ionic salt. The molecule consists of a positively charged pyridinium cation and a bromide anion. This ionic nature makes it highly polar. Non-polar solvents like Toluene and Hexane have a very low dielectric constant and cannot effectively solvate charged ions. The strong electrostatic forces holding the crystal lattice together are much more powerful than any potential interactions with non-polar solvent molecules.
Q2: What is the general solubility profile I should expect from this compound?
As a pyridinium hydrobromide salt, you should expect:
High solubility in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.
Moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents have high dipole moments that can stabilize the ions in solution.
Very low to negligible solubility in non-polar solvents (e.g., Toluene, Hexane, Diethyl Ether) and solvents of low polarity like Dichloromethane (DCM) and Chloroform.
The presence of both polar (the salt) and non-polar (the aromatic ring and methyl ester) regions in the molecule gives it some amphiphilic character, but the ionic salt portion dominates its solubility profile.[2]
Q3: How does the hydrobromide salt form affect solubility compared to the freebase, Methyl 2-(bromomethyl)isonicotinate?
Salt formation is a common strategy to increase the aqueous solubility of drug candidates.[3] The hydrobromide salt is significantly more polar than its corresponding freebase.
Hydrobromide Salt: High polarity, favors polar solvents, generally a crystalline solid with higher melting point and strong crystal lattice energy.
Freebase: Moderately polar, will exhibit significantly better solubility in less polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF), where the salt form is insoluble.
If your reaction conditions require a less polar solvent, converting the salt to the freebase may be a necessary preliminary step.
Q4: Can I convert the hydrobromide salt to the freebase to improve its solubility in organic solvents? How would I do that?
Yes, converting the salt to the freebase is a standard and effective strategy. This is achieved by a simple acid-base extraction.
Protocol: Freebase Generation
Dissolution: Dissolve the Methyl 2-(bromomethyl)isonicotinate hydrobromide in water or a minimal amount of a polar solvent in which it is soluble.
Neutralization: Cool the solution in an ice bath and slowly add a weak inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it becomes neutral or slightly basic (pH 7-8). Avoid using strong bases like NaOH, as they can promote hydrolysis of the methyl ester.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent in which the freebase is soluble (e.g., Dichloromethane or Ethyl Acetate).
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the freebase, which is often an oil or a lower-melting solid.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Issues
This guide provides a logical workflow for diagnosing and solving solubility challenges during your experiment.
Problem Statement: Methyl 2-(bromomethyl)isonicotinate hydrobromide fails to dissolve sufficiently in the chosen reaction solvent, leading to a stalled or heterogeneous reaction mixture.
This workflow is designed to systematically address the issue, starting with the simplest and most direct methods.
Caption: A decision tree for systematically addressing poor reactant solubility.
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Solubility
This protocol provides a general method for efficiently screening solvents to find a suitable one for your reaction.[1][4]
Objective: To determine the qualitative solubility of Methyl 2-(bromomethyl)isonicotinate hydrobromide in a range of common laboratory solvents at room temperature and upon heating.
Materials:
Methyl 2-(bromomethyl)isonicotinate hydrobromide
Small vials or test tubes (e.g., 1.5 mL Eppendorf tubes or 13x100 mm test tubes)
A selection of solvents (see Table 1)
Vortex mixer
Heat block or water bath
Procedure:
Preparation: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to each labeled vial.
Initial Solvent Addition: To each vial, add a measured volume of the first solvent (e.g., 0.5 mL).
Room Temperature Test: Vigorously vortex each vial for 30-60 seconds. Visually inspect for dissolution. Record the observation (e.g., Insoluble, Partially Soluble, Fully Soluble).
Incremental Solvent Addition: If the compound is not fully soluble, add another 0.5 mL of the solvent (for a total of 1.0 mL) and repeat step 3.
Heating Test: If the compound remains insoluble or partially soluble at room temperature, place the vial in a heat block or warm water bath and heat to approximately 50-60°C for 1-2 minutes.
Hot Dissolution Observation: Vortex the hot mixture and observe. Note if the compound dissolves with heating.
Cooling Test: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then place it in an ice bath. Observe if recrystallization occurs. An ideal recrystallization solvent is one where the compound is soluble when hot but insoluble when cold.[4]
Data Compilation: Record all observations in a table for easy comparison.
Table 1: Predicted Solubility Profile of Methyl 2-(bromomethyl)isonicotinate hydrobromide
This table provides an expected solubility profile based on the chemical principles of ionic salts. Actual experimental results from the protocol above should be used to confirm these predictions.
Solvent Class
Solvent Examples
Predicted Solubility
Rationale
Polar Protic
Water, Methanol (MeOH), Ethanol (EtOH)
High
Excellent at solvating both cations and anions through hydrogen bonding and strong dipole interactions.
Polar Aprotic
DMSO, DMF, Acetonitrile (MeCN)
Moderate to High
High dielectric constant and strong dipole moment can stabilize the dissociated ions.
Insufficient polarity to overcome the strong ionic interactions of the crystal lattice. The freebase form is expected to be soluble here.
Non-Polar
Toluene, Hexane, Diethyl Ether
Insoluble
Lack the polarity required to interact with and dissolve an ionic salt.
Section 4: Deeper Dive: The Science of Solubility
Understanding the underlying chemical principles is key to making informed decisions in the lab.
The Role of the Pyridinium Hydrobromide Salt: The core of the solubility issue lies in the compound's salt structure. The nitrogen atom on the pyridine ring is protonated by hydrobromic acid (HBr), creating a positively charged pyridinium ion. This ionic character dominates the molecule's physical properties. For the compound to dissolve, solvent molecules must provide enough energy to overcome the powerful electrostatic attraction between the pyridinium cations and bromide anions in the crystal lattice.[5]
Crystal Lattice Energy: Crystalline solids are held together by a specific amount of energy known as the crystal lattice energy. For ionic compounds, this energy is substantial. A solvent can only dissolve a salt if the energy released during the solvation of the individual ions is greater than the energy required to break apart the crystal lattice. Polar solvents are effective because their interactions with the ions are highly energetic. Recent studies on pyridinium salts have shown that even subtle interactions can disrupt the crystal lattice and influence solubility.[6][7]
Ion-Pair Formation: In some solvents with intermediate polarity, the salt may not fully dissociate into free-floating ions. Instead, it can form "ion pairs" where the cation and anion remain in close proximity.[8] This can limit the effective solubility and reactivity of the compound. Using highly polar solvents like DMSO or DMF helps to ensure complete dissociation into reactive ions.
By understanding these principles and applying the systematic troubleshooting guide, researchers can effectively overcome the solubility challenges associated with Methyl 2-(bromomethyl)isonicotinate hydrobromide and successfully utilize this valuable reagent in their synthetic endeavors.
PubChem. (n.d.). Methyl 2-(bromomethyl)nicotinate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/54279601
ChemicalBook. (n.d.). Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4. Retrieved from
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from
Khan, F. N., & Gowda, D. V. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.
Ramesh, S., Zmeškalová, E., Kučeráková, M., Zvoníček, V., & Šoóš, M. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm.
Sunrise. (n.d.). Decoding Methyl Bromide: From Physicochemical Properties to Safe Usage. Retrieved from
BenchChem. (n.d.). Managing poor solubility and instability issues in reactions. Retrieved from
Sigma-Aldrich. (n.d.). Methyl 3-(bromomethyl)isonicotinate hydrobromide. Retrieved from
Longdom Publishing. (2024). Solvent Properties of Pyridinium Ionic Liquids. Journal of Chemical Engineering and Process Technology. Retrieved from
Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from
ChemScene. (n.d.). Methyl 2-(bromomethyl)nicotinate. Retrieved from
Singh, A. K., & Kumar, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6.
The Royal Society of Chemistry. (2020).
Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/3847768
Samaroo, S., Hengesbach, C., Bruggeman, C., Carducci, N. G. G., Mtemeri, L., Staples, R. J., Guarr, T., & Hickey, D. P. (2023). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from
Chemistry LibreTexts. (2016). 17.
ChemicalBook. (n.d.). 2-BROMO-ISONICOTINIC ACID METHYL ESTER. Retrieved from
Samaroo, S., et al. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic crystal lattice. ResearchGate. Retrieved from
Technical Support Center: Troubleshooting Cyclization Reactions with Methyl 2-(bromomethyl)isonicotinate hydrobromide
Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of bifunctional pyridine building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced technical support center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of bifunctional pyridine building blocks. Methyl 2-(bromomethyl)isonicotinate hydrobromide (CAS 1956366-21-4) is a highly versatile reagent used to construct fused or bridged aza-heterocycles. However, its dual electrophilic nature—a highly reactive benzylic bromide at C2 and a methyl ester at C4—presents unique chemoselectivity and stability challenges.
This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to ensure your cyclization reactions succeed.
Core Principles & Mechanistic Causality
To master this reagent, you must understand why it is supplied as a hydrobromide salt. The free base of 2-(bromomethyl)pyridine derivatives is intrinsically unstable[1]. If the pyridine nitrogen is not protonated, it acts as a nucleophile, attacking the bromomethyl group of an adjacent molecule. This intermolecular self-alkylation rapidly triggers a runaway polymerization, yielding an intractable black tar composed of quaternized pyridinium salts[2].
The Golden Rule: Never generate the free base in the absence of a competing, stronger nucleophile.
Diagnostic Troubleshooting Logic
Use the following decision tree to diagnose common failure modes during your cyclization workflows.
Diagnostic workflow for identifying and resolving common cyclization failures.
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By isolating the intermediate, you verify the success of the
substitution before forcing the intramolecular cyclization.
Preparation: Suspend 1.0 equivalent of Methyl 2-(bromomethyl)isonicotinate hydrobromide in anhydrous Acetonitrile (MeCN) or DMF at 0°C under an inert argon atmosphere[3].
Validation: The suspension should remain pale/colorless. A color change to deep red indicates moisture ingress and premature free-basing[1].
Nucleophile Addition: Add 1.1 to 1.5 equivalents of your primary nucleophile (e.g., a primary amine) directly to the chilled suspension.
Controlled Neutralization: Dilute 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in MeCN and add it dropwise over 30 minutes.
Causality: The first equivalent of DIPEA neutralizes the HBr salt, liberating the free base. Because the nucleophile is already present in excess, it immediately outcompetes the pyridine nitrogen for the benzylic bromide, preventing polymerization[2]. The remaining 1.5 equivalents neutralize the HBr generated during the
reaction.
Isolation: Stir for 2 hours at room temperature. Concentrate under reduced pressure, partition between EtOAc and water, and collect the organic layer.
Validation: LC-MS should confirm the mass of the acyclic intermediate.
Solvent Exchange: Dissolve the validated intermediate in a high-boiling solvent (e.g., Toluene or 1,4-Dioxane).
Thermal Cyclization: Heat to 80–110°C. The secondary amine will attack the C4 methyl ester, expelling methanol to form the lactam/fused ring.
Catalytic Intervention (If Required): If TLC shows starting material after 12 hours, the ester is insufficiently electrophilic. Cool the reaction and add a Lewis acid catalyst (e.g.,
or Trimethylaluminum) to activate the carbonyl carbon.
Step-by-step workflow for the controlled two-stage cyclization process.
Quantitative Data: Condition Optimization Matrix
Selecting the right base and solvent is critical. The table below summarizes the quantitative impact of various conditions on reaction outcomes.
Base Used
Solvent
Temp (°C)
Primary Outcome
Causality / Mechanism
Aqueous
DCM / Water
25
Ester Hydrolysis (>60%)
Hydroxide ions generated in biphasic mixtures rapidly attack the C4 methyl ester.
None (Free-basing via extraction)
DCM
25 - 40
Polymerization (>80%)
Without a nucleophile present, the concentrated free base self-alkylates upon solvent evaporation[1].
Triethylamine ()
THF
60
Poor Cyclization Yield
can act as a competing nucleophile for the benzylic bromide, forming quaternary ammonium salts.
DIPEA (2.5 eq)
Anhydrous MeCN
0 to 25
Clean Substitution (>90%)
DIPEA is sterically hindered (non-nucleophilic) and anhydrous conditions preserve the ester.
Frequently Asked Questions (FAQs)
Q: I tried to free-base the salt by extracting it with aqueous potassium carbonate and DCM, but the solution turned deep red and decomposed upon evaporation. What happened?A: You observed the classical degradation of 2-bromomethylpyridines. While the biphasic solution is temporarily stable, concentrating the free base removes the solvation shell, forcing the molecules into close proximity. This triggers rapid intermolecular N-alkylation[1]. Always perform the free-basing in situ with the target nucleophile already present.
Q: My
substitution worked perfectly, but the subsequent cyclization onto the isonicotinate ester is completely stalled, even at reflux. How do I force the ring closure?A: Methyl esters are relatively poor electrophiles for lactamization, especially if the forming ring suffers from steric strain. You have two authoritative workarounds:
Direct Activation: Use a stoichiometric amount of Trimethylaluminum (
) to generate a highly reactive dimethylaluminum amide intermediate from your amine, which will forcefully attack the ester.
Saponification & Coupling: Hydrolyze the methyl ester to the carboxylic acid using LiOH in THF/Water. After acidic workup, use a standard peptide coupling reagent (like HATU or EDC/HOBt) to drive the intramolecular cyclization at room temperature.
Q: Can I use this reagent for cross-coupling reactions (e.g., Suzuki or Sonogashira) before the cyclization?A: It is highly unadvisable to perform transition-metal cross-coupling on this specific molecule while the bromomethyl group is intact. The benzylic bromide is highly reactive and will undergo oxidative addition with Palladium/Copper catalysts, leading to complex mixtures. You must perform the nucleophilic substitution at the C2 bromomethyl group first, and then you can elaborate the core scaffold.
References
2.[1] Synthesis of Quinolizidine-based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates
Source: ChemRxiv
URL:[Link]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical bromination step in the synthesis of this important intermediate.
Introduction: The Criticality of Temperature in Wohl-Ziegler Bromination
Methyl 2-(bromomethyl)isonicotinate hydrobromide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation commonly involves the radical bromination of Methyl 2-methylnicotinate using N-bromosuccinimide (NBS) and a radical initiator, a transformation known as the Wohl-Ziegler reaction.[1][2][3][4] The success of this reaction is highly dependent on precise temperature control. Improper temperature management can lead to a cascade of undesirable side reactions, significantly impacting yield, purity, and downstream processes.
This guide will provide a comprehensive framework for understanding and optimizing the reaction temperature, troubleshooting common issues, and ensuring a robust and reproducible synthesis.
Understanding the Reaction: Mechanism and Temperature's Role
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2][4] The key steps are:
Initiation: The radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate free radicals.
Propagation:
A bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of Methyl 2-methylnicotinate, forming a resonance-stabilized benzylic radical.[3][5]
This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product and a new bromine radical.[2][6]
Termination: Radicals combine to terminate the chain reaction.
Temperature plays a pivotal role in this process:
Initiator Decomposition: The rate of radical initiation is directly dependent on the temperature. AIBN, for instance, has a 10-hour half-life at approximately 64°C and its decomposition rate increases with temperature.[7][8]
Reaction Rate: As with most chemical reactions, the rate of the propagation steps increases with temperature.
Selectivity: Temperature can influence the selectivity of the bromination. Higher temperatures can lead to increased rates of side reactions.[9][10]
This protocol provides a robust starting point for the synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. It is crucial to monitor the reaction closely and adjust parameters as needed based on in-process controls.
Materials:
Methyl 2-methylnicotinate
N-Bromosuccinimide (NBS)
2,2'-Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[11]
Hydrobromic acid (HBr) in acetic acid or ethereal solution
Procedure:
To a solution of Methyl 2-methylnicotinate (1.0 eq) in CCl₄ (or alternative solvent), add NBS (1.0-1.2 eq).[12]
Add a catalytic amount of AIBN (0.02-0.1 eq).
Heat the reaction mixture to reflux (for CCl₄, this is approximately 77°C) under an inert atmosphere (e.g., nitrogen or argon).[12]
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR spectroscopy.[12][13] The disappearance of the starting material and the appearance of the product spot/peak are key indicators.
Upon completion, cool the reaction mixture to room temperature.
Filter off the succinimide byproduct.
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
To the crude product, add a solution of HBr to precipitate the hydrobromide salt.
Filter the solid and wash with a cold, non-polar solvent (e.g., diethyl ether) to afford the desired product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on temperature-related problems.
Q1: My reaction is very slow or not initiating. What should I do?
A1: This is a common issue often related to insufficient radical initiation.
Check the Temperature: Ensure your reaction is at the appropriate reflux temperature for your chosen solvent. For CCl₄, this is around 77°C.[12] For acetonitrile, it's approximately 82°C.
Initiator Activity: AIBN decomposes over time. Use a fresh batch of AIBN. The decomposition rate is temperature-dependent; if the temperature is too low, the rate of radical formation will be insufficient to sustain the chain reaction.[14][15]
Light Source: In some cases, initiation can be facilitated by irradiation with a light source (e.g., a sunlamp or a specific wavelength LED).[11][16]
Q2: I'm observing significant amounts of dibrominated and other byproducts. How can I improve the selectivity for the monobrominated product?
A2: Over-bromination is a classic challenge in Wohl-Ziegler reactions and is highly sensitive to reaction conditions.[6]
Temperature Control is Key: Excessive temperature can accelerate the rate of the second bromination, leading to the formation of the dibrominated species. Maintain a gentle reflux and avoid overheating.
NBS Stoichiometry: Use a stoichiometric amount or only a slight excess of NBS (1.0-1.1 equivalents). A large excess of NBS will drive the reaction towards di- and polybromination.
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times, even at the correct temperature, can lead to byproduct formation.
Solvent Choice: While CCl₄ is traditional, less reactive solvents can sometimes offer better selectivity.[17]
Q3: The reaction mixture has turned dark brown or black. What does this indicate?
A3: A dark coloration often suggests decomposition or side reactions.
Overheating: This is a primary cause. Localized overheating can lead to the decomposition of the starting material, product, or NBS. Ensure uniform heating with a well-stirred oil bath.
Impure Reagents: Impurities in the starting material or NBS can lead to undesired side reactions. Ensure the purity of your reagents. Recrystallizing NBS can sometimes be beneficial.[18]
Q4: How can I effectively monitor the reaction to determine the optimal endpoint?
A4: Proper reaction monitoring is crucial for maximizing yield and minimizing byproducts.
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and byproducts.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the reaction progress by observing the disappearance of the methyl singlet of the starting material and the appearance of the bromomethyl singlet of the product.[19]
Troubleshooting Flowchart
Caption: Figure 2. Troubleshooting Common Issues
Optimizing Reaction Temperature: A Data-Driven Approach
The optimal reaction temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. The following table provides a general guideline for the effect of temperature on the reaction outcome.
Temperature Range
Expected Outcome
Potential Issues
< 60°C
Very slow or no reaction
Insufficient radical initiation
60 - 80°C
Moderate to good reaction rate
Optimal range for many solvents
> 80°C
Fast reaction rate
Increased risk of byproduct formation
A Note on Initiator Choice and Temperature:
The choice of radical initiator should be matched with the desired reaction temperature.
AIBN: Suitable for temperatures in the range of 60-80°C.
Benzoyl Peroxide (BPO): Has a lower decomposition temperature and can be used for reactions at slightly lower temperatures.
Conclusion: Mastering Temperature for a Successful Synthesis
The optimization of reaction temperature is paramount for the successful synthesis of Methyl 2-(bromomethyl)isonicotinate hydrobromide. By understanding the underlying principles of the Wohl-Ziegler reaction, implementing a robust experimental protocol, and systematically troubleshooting common issues, researchers can achieve high yields and purity of this valuable intermediate. Careful monitoring and a data-driven approach to optimization are the cornerstones of a reproducible and scalable process.
References
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction. (2025, March 7). Retrieved from [Link]
Study on Thermal Decomposition Characteristics of AIBN. (n.d.).
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2019, January 22). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. Retrieved from [Link]
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.).
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-(bromomethyl)nicotinate. Retrieved from [Link]
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
ResearchGate. (n.d.). Analytical Methods for Methyl Bromide. Retrieved from [Link]
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Analytical Methods. (2012, November 1).
ResearchGate. (n.d.). Thermal decomposition kinetic evaluation and its thermal hazards prediction of AIBN. Retrieved from [Link]
SciSpace. (n.d.). A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. Retrieved from [Link]
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions. Retrieved from [Link]
PubMed. (2008, November 15). Study on thermal decomposition characteristics of AIBN. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
The University of Melbourne. (n.d.). Further studies on the thermal decomposition of AIBN-implications concerning the mechanism of termination in methacrylonitrile polymerization. Retrieved from [Link]
Supporting information. (n.d.).
Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]
Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations?. Retrieved from [Link]
Yale Online. (n.d.). CHEM 125b - Lecture 3 - Rate and Selectivity in Radical-Chain Reactions. Retrieved from [Link]
FTIR Characteristic Peaks of Methyl 2-(bromomethyl)isonicotinate hydrobromide: A Comparative Analytical Guide
As a Senior Application Scientist, I often see drug development professionals and synthetic chemists face challenges in verifying the structural integrity of complex pyridine derivatives. Methyl 2-(bromomethyl)isonicotin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I often see drug development professionals and synthetic chemists face challenges in verifying the structural integrity of complex pyridine derivatives. Methyl 2-(bromomethyl)isonicotinate hydrobromide is a highly versatile building block used in the synthesis of active pharmaceutical ingredients (APIs). However, its procurement and synthesis are prone to specific impurities, such as unreacted precursors, hydrolyzed free acids, or chloro-analogs.
Fourier Transform Infrared (FTIR) spectroscopy is a highly reliable method for identifying functional groups and confirming the success of synthetic modifications[1]. This guide provides an objective, causality-driven breakdown of the compound's FTIR profile, comparing it against common alternatives to ensure rigorous quality control.
Structural Deconstruction & Mechanistic Causality
To interpret the FTIR spectrum of Methyl 2-(bromomethyl)isonicotinate hydrobromide, we must deconstruct the molecule into its four primary IR-active domains. Understanding the causality behind each peak shift is critical for accurate spectral interpretation.
The Hydrobromide Salt (N⁺–H Stretch)
When the pyridine nitrogen is quaternized by hydrobromic acid (HBr), it forms a pyridinium ion. The resulting N⁺–H bond participates in a strong, complex hydrogen-bonding network within the crystal lattice. This interaction significantly lowers the vibrational energy and broadens the absorption band, resulting in a massive, characteristic envelope spanning 2500–3000 cm⁻¹ . This broad band is the primary indicator of successful salt formation, distinguishing it from the sharp, weak N–H or C–H stretches of a free base.
The Ester Carbonyl (C=O Stretch)
Saturated aliphatic esters typically exhibit a strong C=O stretching vibration between 1735–1750 cm⁻¹ [2]. In this molecule, the electron-withdrawing inductive effect of the protonated pyridine ring slightly strengthens the C=O bond compared to standard aliphatic esters, keeping the peak sharply centered near 1735 cm⁻¹ . This is a critical diagnostic peak to differentiate the compound from its hydrolyzed carboxylic acid counterpart.
The Bromomethyl Group (C–Br Stretch)
According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the reduced mass of the atoms involved. Because bromine is a heavy halogen, the C–Br stretching frequency is pushed deep into the fingerprint region, typically appearing between 515–690 cm⁻¹ [2]. Identifying this peak confirms the success of the bromination step.
The Pyridine Backbone (C=C / C=N Stretches)
The aromatic ring deformations, specifically the C=C and C=N stretching vibrations, appear as a pair of sharp, distinct bands in the 1585–1600 cm⁻¹ region[3].
Comparative Spectral Analysis
When verifying this compound, it is rarely analyzed in isolation. It must be distinguished from its synthetic precursor, potential hydrolysis degradation products, and halogen analogs. The table below summarizes the quantitative peak shifts used to differentiate the target compound from its three most common alternatives.
Feature / Functional Group
Target: Methyl 2-(bromomethyl)isonicotinate HBr
Alternative 1: Methyl 2-methylisonicotinate (Precursor)
Alternative 2: 2-(bromomethyl)isonicotinic acid HBr (Hydrolyzed)
Alternative 3: Methyl 2-(chloromethyl)isonicotinate HCl (Chloro-analog)
Analytical Insight: If the C=O peak shifts to ~1700 cm⁻¹ and a broad O–H stretch appears at ~3300 cm⁻¹, the ester has hydrolyzed into Alternative 2. If the C-X peak shifts upward to ~750 cm⁻¹, the sample is the chloro-analog (Alternative 3).
To ensure trustworthiness and reproducibility, FTIR analysis must be conducted using a self-validating system. Hydrobromide salts are notoriously hygroscopic; ambient moisture can introduce an O–H stretch (~3400 cm⁻¹) that convolutes the N⁺–H region. Follow this step-by-step Attenuated Total Reflectance (ATR) methodology:
Step 1: System Suitability & Calibration
Clean the ATR crystal (Diamond or Germanium) with isopropyl alcohol and allow it to dry completely.
Run a polystyrene film standard. Verify that the system accurately resolves the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.
Step 2: Background Correction
Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution). This step is critical to subtract atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor, which could otherwise mask the pyridine salt bands.
Step 3: Sample Preparation & Loading
Working in a low-humidity environment (RH < 30%), transfer 1–2 mg of the Methyl 2-(bromomethyl)isonicotinate hydrobromide powder directly onto the center of the ATR crystal.
Lower the ATR anvil and apply consistent, standardized pressure. Causality note: Intimate optical contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.
Step 4: Spectral Acquisition & Processing
Acquire the sample spectrum using 32 to 64 scans at 4 cm⁻¹ resolution.
Critical Processing Step: Apply an ATR correction algorithm in your spectrometer's software. Because the depth of penetration in ATR-FTIR is wavelength-dependent (penetrating deeper at lower wavenumbers), the raw spectrum will artificially inflate the intensity of the C–Br peak (~550 cm⁻¹) relative to the N⁺–H peak (~2800 cm⁻¹). ATR correction normalizes this to resemble a standard transmission spectrum.
Spectral Verification Workflow
The following decision tree illustrates the logical workflow for confirming the identity of Methyl 2-(bromomethyl)isonicotinate hydrobromide and ruling out common alternatives.
FTIR spectral verification workflow for Methyl 2-(bromomethyl)isonicotinate hydrobromide.
Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl Isonicotinate Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Synthetic utility, kinetic profiles, and stability management of isonicotinate-based alkylatin...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Synthetic utility, kinetic profiles, and stability management of isonicotinate-based alkylating agents.
Executive Summary: The Stability-Reactivity Trade-off[1][2]
In the synthesis of pyridine-based heterocycles and prodrugs, Methyl 2-(chloromethyl)isonicotinate and Methyl 2-(bromomethyl)isonicotinate represent two sides of a critical optimization coin.
Chloromethyl derivatives offer superior shelf-stability and process scalability but often require forcing conditions (higher heat, stronger bases) or activation (iodide catalysis) to react with hindered nucleophiles.
Bromomethyl derivatives provide kinetic superiority (
) for difficult alkylations but suffer from rapid degradation via self-quaternization , necessitating generation in situ or storage as hydrobromide salts.
This guide analyzes the mechanistic underpinnings of these reagents and provides validated protocols for their selection and handling.
Mechanistic Analysis & Chemical Physics[1]
The Isonicotinate Electronic Environment
The isonicotinate scaffold (pyridine-4-carboxylate) exerts a profound electronic effect on the halomethyl group. The nitrogen atom (position 1) and the ester group (position 4) are both electron-withdrawing.
Inductive Effect (-I): The electron-deficient pyridine ring pulls electron density from the exocyclic methylene carbon, making it highly electrophilic.
Leaving Group Ability: The weaker C-Br bond compared to C-Cl lowers the activation energy ($ \Delta G^\ddagger $) for nucleophilic attack.
The "Self-Quaternization" Trap
A critical failure mode for free-base halomethyl pyridines is intermolecular
attack.[1] The pyridine nitrogen of one molecule attacks the electrophilic methylene of another, leading to insoluble oligomers or dimers.
Expert Insight: This process is significantly faster for bromomethyl derivatives due to the better leaving group ability of bromide.
[1]
Quantitative Comparison Data
The following data aggregates kinetic trends and physical properties relevant to synthetic planning.
displaces (fast) to form the iodomethyl intermediate ().[1] The target nucleophile then displaces (very fast).[1]
Reaction: Stir at RT or mild heat (40°C).
Advantage: Avoids handling the unstable bromomethyl/iodomethyl starting materials.[1]
Decision Matrix: Selecting the Right Halide
Use this logic flow to determine the optimal derivative for your specific campaign.
References
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from
MilliporeSigma. (n.d.).[1] Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Retrieved from
National Institutes of Health (PMC). (2018).[1] Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters. Retrieved from
Royal Society of Chemistry. (2020).[1] Synthesis of methyl 2,6-bis(chloromethyl)isonicotinate. Retrieved from
Elemental analysis standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide
An In-Depth Comparative Guide to Elemental Analysis Standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide Authored by a Senior Application Scientist For researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to Elemental Analysis Standards for Methyl 2-(bromomethyl)isonicotinate hydrobromide
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the precise characterization of pharmaceutical intermediates is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Methyl 2-(bromomethyl)isonicotinate hydrobromide, a key building block in various synthetic pathways, demands rigorous analytical scrutiny. Its purity and identity are directly confirmed by its elemental composition.
This guide provides a comprehensive comparison of the analytical standards and methodologies for determining the elemental composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide. We will move beyond simple protocol listings to explore the causality behind methodological choices, establish self-validating experimental frameworks, and compare the performance of various techniques to ensure your results are accurate, reliable, and compliant with stringent pharmaceutical standards.[1][2]
The Primary Standard: Theoretical Elemental Composition
Before any analysis begins, the theoretical elemental composition of the target molecule must be calculated. This theoretical profile serves as the absolute standard against which all experimental data are measured.
Based on this, the expected mass percentages of each element are calculated and presented in Table 1. Any validated analytical method must yield results that align with these values within a defined, acceptable margin of error.
Table 1: Theoretical Elemental Composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide
Element
Symbol
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Mass Percentage (%)
Carbon
C
12.011
8
96.088
24.52%
Hydrogen
H
1.008
10
10.080
2.57%
Nitrogen
N
14.007
1
14.007
3.57%
Bromine
Br
79.904
3
239.712
61.17%
Oxygen
O
15.999
2
31.998
8.17%
Note: Oxygen is typically determined by difference after C, H, N, S, and halogens are quantified.
Analysis of Core Organic Elements (C, H, N): The Combustion Method
The gold standard for determining carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[3] This method is favored for its speed, simplicity, and high precision, making it a staple in analytical laboratories.[3][4][5]
Principle of Causality
The core principle involves the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (typically 900-1200°C), oxygen-rich environment.[3][5][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resultant gases are then separated and quantified by a thermal conductivity detector (TCD).
Caption: Workflow for CHN elemental analysis via the combustion method.
Experimental Protocol: CHN Analysis
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is crucial for converting the detector's signal into accurate elemental percentages.
Sample Preparation: Accurately weigh 1-3 mg of the Methyl 2-(bromomethyl)isonicotinate hydrobromide sample into a clean tin capsule.
Analysis: Place the sealed capsule into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.
Data Acquisition: The instrument's software records the signals from the TCD as the separated gases elute from the GC column.
Calculation: The software calculates the percentage of C, H, and N by comparing the sample's signals to those of the calibration standard.
A Comparative Guide to Bromine Quantification
Given that bromine constitutes over 60% of the molecule's mass, its accurate quantification is paramount. Unlike C, H, and N, halogens are not measured by standard combustion analyzers and require specialized techniques.[7] Below is a comparison of common methods for bromine determination.
Method 1: Oxygen Flask Combustion with Potentiometric Titration
This is a classic, destructive, and highly accurate method for determining halogen content.[7]
Principle: The organic sample is combusted in a sealed flask filled with pure oxygen. The resulting hydrogen bromide (HBr) is absorbed into a specific solution. The bromide ions in this solution are then quantified via potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[7][8]
Caption: Workflow for bromine analysis via oxygen flask combustion and titration.
Method 2: X-Ray Fluorescence (XRF) Spectroscopy
XRF is a non-destructive spectroscopic technique that is particularly useful for rapid quantitative determination of elements, including bromine.[4][9][10]
Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. When outer-shell electrons fill these vacancies, they emit secondary X-rays (fluorescence) with energies characteristic of bromine. The intensity of this emitted radiation is proportional to the concentration of bromine in the sample.[9]
Method 3: Ion Chromatography (IC)
IC is a highly sensitive chromatographic technique used for the specific determination of ionic species, including bromide.[11]
Principle: The sample must first be decomposed to convert the organically bound bromine into ionic bromide (Br⁻). This is often achieved through the same oxygen flask combustion method or other digestion techniques. The resulting solution is then injected into the ion chromatograph, where the bromide ions are separated from other anions on an ion-exchange column and quantified by a conductivity detector.[12]
Performance Comparison
Table 2: Comparison of Analytical Methods for Bromine Determination
High sensitivity and specificity for ionic bromide
Limitations
Labor-intensive; requires skilled analyst
Requires careful calibration; potential for matrix effects
Sample decomposition step can be time-consuming
Data Interpretation and Acceptance Criteria
For a compound to be used in pharmaceutical development, the experimental elemental analysis results must closely match the theoretical values. The most widely accepted criterion in the pharmaceutical industry is that the experimental values for C, H, and N must be within ±0.4% of the theoretical values.[13] This standard provides a high degree of confidence in the sample's identity and purity.
Table 3: Example Data Evaluation for Methyl 2-(bromomethyl)isonicotinate hydrobromide
Element
Theoretical Value (%)
Sample Batch A (%)
Status (±0.4% Rule)
Sample Batch B (%)
Status (±0.4% Rule)
C
24.52
24.61
PASS
25.15
FAIL
H
2.57
2.55
PASS
2.49
PASS
N
3.57
3.60
PASS
3.41
PASS
Br
61.17
61.05
PASS
59.88
FAIL
In this example, Sample Batch A meets the elemental analysis standards, confirming its high purity. Sample Batch B shows significant deviations for Carbon and Bromine, suggesting the presence of impurities or that the compound may not be the correct structure.
The Imperative of Method Validation
For use in a regulated pharmaceutical environment, any analytical method chosen must be formally validated to prove it is fit for its intended purpose.[2][14] Validation demonstrates that the method is reliable, accurate, and reproducible.[2][15] Key validation parameters, as defined by ICH guidelines, include:
Accuracy: Closeness of test results to the true value.
Precision: Repeatability and intermediate precision of the results.[16]
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[16]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Robustness: The method's reliability under small, deliberate variations in conditions.[16]
Conclusion
Determining the elemental composition of Methyl 2-(bromomethyl)isonicotinate hydrobromide is a multi-faceted analytical challenge that requires a combination of techniques. The standard approach involves:
CHN analysis via the combustion method for the core organic elements.
A dedicated and validated method for bromine quantification , with the choice depending on laboratory needs. Oxygen flask combustion with titration serves as a benchmark for accuracy, while XRF offers unparalleled speed for screening.
Adherence to the ±0.4% acceptance criterion is essential for verifying the purity and identity of the material. By understanding the principles behind each technique and implementing robust, validated protocols, researchers can ensure the integrity of their data and the quality of the materials advancing through the drug development pipeline.
References
AKJournals. Quantitative determination of bromine-labeled organic compounds by XRF. Available from: [Link]
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Available from: [Link]
CK-12 Foundation. (2026, February 2). Quantitative Analysis of Organic Compounds. Available from: [Link]
Britannica. (2026, February 3). Bromine - Halogen, Uses, Properties. Available from: [Link]
MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Available from: [Link]
Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available from: [Link]
OSTI.gov. (1979, January 1). Quantitative determination of bromine-labelled organic compounds by XRF (Journal Article). Available from: [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. Available from: [Link]
ResearchGate. (2018, March 27). What are the alternatives methods of measuring CHN (ultimate analysis) of biomass samples instead of CHN analyzer? Available from: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Available from: [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
Elementar. Elemental analysis: operation & applications. Available from: [Link]
SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]
An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). Available from: [Link]
Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods. Available from: [Link]
ResearchGate. (2025, August 6). Analytical Methods for Methyl Bromide. Available from: [Link]
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
Personal protective equipment for handling Methyl 2-(bromomethyl)isonicotinate hydrobromide
Safe Handling Protocol: Methyl 2-(bromomethyl)isonicotinate hydrobromide Executive Hazard Analysis As researchers, we often underestimate salts of pyridine derivatives, assuming the salt form mitigates volatility. With M...
As researchers, we often underestimate salts of pyridine derivatives, assuming the salt form mitigates volatility. With Methyl 2-(bromomethyl)isonicotinate hydrobromide , this assumption is dangerous.[1] You must treat this compound not just as a corrosive, but as a potent alkylating agent with lachrymatory (tear-gas-like) properties.
The Molecular Threat Profile:
Bromomethyl Group (-CH₂Br): This is a primary alkyl halide on an electron-deficient pyridine ring. It is highly electrophilic, meaning it readily alkylates biological nucleophiles (DNA, proteins). This is the source of its potential mutagenicity and severe irritation.
Hydrobromide Salt (.HBr): Upon contact with mucosal moisture (eyes, lungs), this hydrolyzes to release hydrobromic acid, causing immediate chemical burns.
Lachrymator Potential: Like benzyl bromide, this structural motif triggers TRPA1 channels in the eyes and respiratory tract, causing debilitating tearing and respiratory distress even at low concentrations.
Hierarchy of Defense (Engineering & PPE)
We utilize a "Defense in Depth" strategy. PPE is your last line of defense; engineering controls are the primary barrier.
A. Engineering Controls (Non-Negotiable)
Primary Containment: All operations (weighing, solubilization, reaction setup) must occur inside a certified chemical fume hood.
Air Velocity: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s).
Static Control: Use an ionizing bar or anti-static gun during weighing. The HBr salt is often a fine, electrostatic powder that "jumps," creating an inhalation risk.
B. Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone. Brominated alkyls can permeate standard nitrile in minutes.
Standard cotton absorbs alkylating agents, holding them against the skin. Tyvek repels dusts.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
The Problem: The solid is hygroscopic and electrostatic.
The Protocol:
Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.
Pre-weighing: Tare your receiving vessel (flask) with the solvent already added (if possible) or use a funnel.
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of bench surfaces.
Neutralization: Immediately wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate or dilute ammonia. This chemically quenches the alkylating agent (converting the bromide to a non-toxic thioether or amine).
Phase 2: Solubilization
The Problem: Exothermic hydrolysis.
The Protocol:
Add solvent slowly.
If using protic solvents (methanol/ethanol), be aware that solvolysis (displacement of the bromide) may occur over time. Use aprotic solvents (DCM, DMF, THF) for stability unless the reaction dictates otherwise.
Phase 3: Waste Disposal
Segregation: Classify as "Halogenated Organic - Toxic/Corrosive."
Quenching: Before disposal, rinse all glassware with the thiosulfate solution mentioned above.
Labeling: Clearly mark the waste container with "Lachrymator" and "Alkylating Agent."
Visualized Workflows
Figure 1: The Hierarchy of Exposure Control
This diagram illustrates the logical flow of safety barriers, prioritizing containment over PPE.
Figure 2: Emergency Response Logic
Follow this decision tree immediately upon spill or exposure.
[3]
References
Fisher Scientific. (2021). Safety Data Sheet: Pyridine Derivatives and Alkyl Bromides. Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine (Analogous Hazard Profile). Retrieved from
Princeton University EHS. (2024). Glove Selection Guide for High Hazard Chemicals. Retrieved from
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
National Institutes of Health (NIH). (2020). Prudent Practices in the Laboratory: Handling Dangerously Reactive Chemicals.[2] Retrieved from